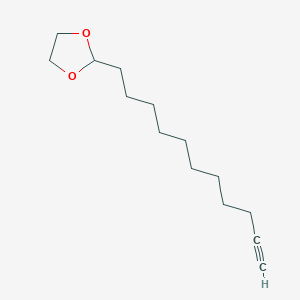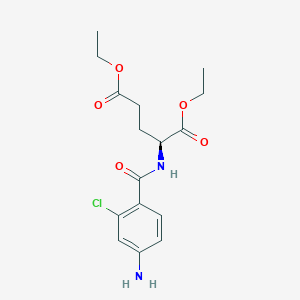![molecular formula C15H8N2O2 B3057447 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione CAS No. 80757-41-1](/img/structure/B3057447.png)
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Descripción general
Descripción
Synthesis Analysis
There are several papers discussing the synthesis of related compounds. For instance, one paper discusses the design, synthesis, and biological evaluation of new carbazole derivatives . Another paper discusses the synthesis of 5-ethyl-11H-pyrido [3,4-a]carbazole and its derivatives .Aplicaciones Científicas De Investigación
Cytotoxicity and Antitumor Activity
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione derivatives have been extensively studied for their cytotoxic and antitumor activities. A study by Moinet-Hedin et al. (1997) synthesized several carbazole derivatives structurally related to the antitumor drug ellipticine, demonstrating significant cytotoxic activity against murine leukemia cells (Moinet-Hedin et al., 1997). Furthermore, Moinet-Hedin et al. (1993) also reported the synthesis of 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles, with a majority showing cytotoxicity and some displaying activities similar to known antitumor drugs (Moinet-Hedin et al., 1993).
Antivascular Agents
Ty et al. (2010) designed a series of pyrrolo[3,4-a]carbazole-1,3(2H,10H)-diones as analogues of combretastatin A4, a known antivascular agent. Their research highlighted a compound with promising potential as a vascular targeting agent, emphasizing the role of carbazole compounds in this field (Ty et al., 2010).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione derivatives have been a focus in several studies. Stadlbauer et al. (2012) explored the synthesis of 5-unsubstituted pyrido[3,2,1-jk]carbazol-6-ones, revealing insights into the structural and chemical properties of these compounds (Stadlbauer et al., 2012).
Organic Semiconducting Materials
Sasikumar et al. (2016) investigated the role of acceptor strength in organic semiconducting materials with a D-A-D architecture, which included benzocarbazole derivatives. Their findings contribute to the understanding of charge transport properties in materials related to 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione (Sasikumar et al., 2016).
Propiedades
IUPAC Name |
10H-pyrido[3,4-b]carbazole-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-14-8-5-6-16-7-10(8)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDCMZPMCMZQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463448 | |
| Record name | 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione | |
CAS RN |
80757-41-1 | |
| Record name | 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)







![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)
![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)



